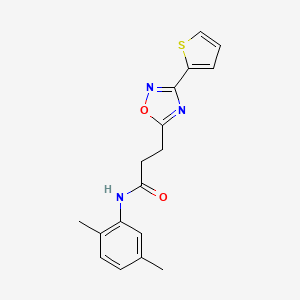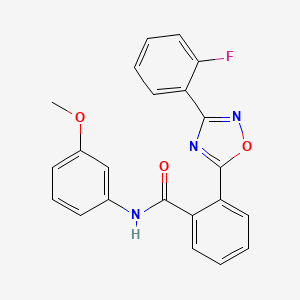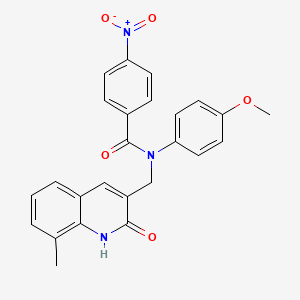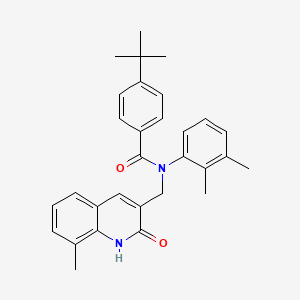
N-(furan-2-ylmethyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)pivalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(furan-2-ylmethyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)pivalamide, also known as FMHM, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
N-(furan-2-ylmethyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)pivalamide exerts its therapeutic effects by modulating various biochemical pathways in the body. It has been found to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in inflammation. N-(furan-2-ylmethyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)pivalamide also activates the Nrf2/ARE pathway, which regulates the expression of antioxidant enzymes. Additionally, N-(furan-2-ylmethyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)pivalamide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in epigenetic regulation.
Biochemical and Physiological Effects
N-(furan-2-ylmethyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)pivalamide has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-(furan-2-ylmethyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)pivalamide also increases the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. Additionally, N-(furan-2-ylmethyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)pivalamide has been found to induce cell cycle arrest and apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-(furan-2-ylmethyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)pivalamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. N-(furan-2-ylmethyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)pivalamide has been found to have low toxicity and is well-tolerated in animal studies. However, one limitation of N-(furan-2-ylmethyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)pivalamide is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic effects.
Orientations Futures
There are several future directions for the study of N-(furan-2-ylmethyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)pivalamide. Further research is needed to fully understand its mechanism of action and optimize its therapeutic effects. N-(furan-2-ylmethyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)pivalamide may be studied for its potential use in the treatment of other diseases such as diabetes and cardiovascular disease. Additionally, the development of N-(furan-2-ylmethyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)pivalamide analogs may lead to the discovery of more potent and selective compounds.
Méthodes De Synthèse
The synthesis of N-(furan-2-ylmethyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)pivalamide involves the reaction of 2-hydroxy-6-methylquinoline and furfural in the presence of pivalic acid and acetic anhydride. The reaction produces N-(furan-2-ylmethyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)pivalamide as a yellow powder with a yield of 68%. The purity of the compound is confirmed using high-performance liquid chromatography.
Applications De Recherche Scientifique
N-(furan-2-ylmethyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)pivalamide has shown potential therapeutic applications in various scientific research studies. It has been found to have anti-inflammatory, antioxidant, and antitumor properties. N-(furan-2-ylmethyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)pivalamide has been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-2,2-dimethyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-14-7-8-18-15(10-14)11-16(19(24)22-18)12-23(20(25)21(2,3)4)13-17-6-5-9-26-17/h5-11H,12-13H2,1-4H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YICLSRRGWWDDCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(CC3=CC=CO3)C(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B7686866.png)

![N-(4-ethylphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7686887.png)
![N-cyclohexyl-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzene-1-sulfonamide](/img/structure/B7686892.png)
![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide](/img/structure/B7686893.png)


![N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide](/img/structure/B7686932.png)





